n,n'-Dimethylisoxazole-4-carboximidamide
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Overview
Description
n,n’-Dimethylisoxazole-4-carboximidamide is a chemical compound with the molecular formula C6H9N3O. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Dimethylisoxazole-4-carboximidamide typically involves the reaction of isoxazole derivatives with dimethylamine. One common method includes the cyclization of amidoxime with carbonyl diimidazoles in toluene to obtain the desired compound . The reaction conditions often require a catalytic amount of piperidine at elevated temperatures (around 110°C) to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of n,n’-Dimethylisoxazole-4-carboximidamide may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced synthetic techniques and optimized reaction conditions to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
n,n’-Dimethylisoxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
n,n’-Dimethylisoxazole-4-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n,n’-Dimethylisoxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to n,n’-Dimethylisoxazole-4-carboximidamide include other isoxazole derivatives such as:
- 3-ethylbenzo[d]isoxazole
- N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide
Uniqueness
n,n’-Dimethylisoxazole-4-carboximidamide is unique due to its specific substitution pattern and the presence of dimethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N,N'-dimethyl-1,2-oxazole-4-carboximidamide |
InChI |
InChI=1S/C6H9N3O/c1-7-6(8-2)5-3-9-10-4-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
PDIUHYDTHDQLEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)C1=CON=C1 |
Origin of Product |
United States |
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